molecular formula C27H25ClFN3O2S B2572666 2-((2-chloro-6-fluorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115297-90-9

2-((2-chloro-6-fluorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2572666
CAS RN: 1115297-90-9
M. Wt: 510.02
InChI Key: GCFOXCFRIIOGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-chloro-6-fluorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H25ClFN3O2S and its molecular weight is 510.02. The purity is usually 95%.
BenchChem offers high-quality 2-((2-chloro-6-fluorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-chloro-6-fluorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

Compounds with similar structures have been studied for their metabolism and pharmacokinetics in humans. For example, the disposition and metabolism of certain novel compounds are determined in healthy subjects to understand their elimination pathways, primarily via feces, and their metabolites' profiles using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) and NMR spectroscopy. These studies are crucial for drug development, providing insights into the drug's behavior in the body, safety, and effectiveness (Renzulli et al., 2011).

Receptor Binding Studies

Receptor binding studies are another significant area of research, where compounds are evaluated for their affinity to specific receptors in the body, which can elucidate their potential therapeutic uses. For instance, investigations into the binding of compounds to peripheral benzodiazepine receptors can inform on their potential effects on the central nervous system and implications for treating disorders such as anxiety or insomnia (Funakoshi et al., 1999).

Toxicology and Safety Evaluation

Toxicological evaluations are critical for understanding the potential adverse effects of chemical compounds. Studies often involve the examination of acute toxicity, metabolism, and the identification of toxic metabolites, if any. This information is vital for assessing the safety of compounds for further development and potential therapeutic use. For example, the investigation into the toxicological effects of new psychoactive substances provides valuable data on their safety profiles and potential risks to human health (Kusano et al., 2018).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-4-oxo-N-propylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClFN3O2S/c1-4-10-30-25(33)18-8-9-20-24(14-18)31-27(35-15-21-22(28)6-5-7-23(21)29)32(26(20)34)19-12-16(2)11-17(3)13-19/h5-9,11-14H,4,10,15H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFOXCFRIIOGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-chloro-6-fluorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

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